1-Ethoxy-2,2,2-trifluoroethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethoxy-2,2,2-trifluoroethanol and related compounds involves various strategies aimed at incorporating the trifluoromethyl group into complex organic frameworks. A method involves the Wittig methylenation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, accessible from trifluoroacetic acid, to prepare 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, highlighting the synthetic versatility of these compounds (Volle & Schlosser, 2002).
Scientific Research Applications
Mechanism of Nucleophilic Substitution and Elimination Reactions : It is used to study the mechanism of nucleophilic substitution and elimination reactions at tertiary carbon in aqueous solutions (Toteva & Richard, 1996).
Synthesis of Functionalized Aziridines, Azetidines, and Benzo-fused Compounds : It serves as a building block for the synthesis of functionalized aziridines, azetidines, and benzo-fused dithianes, oxathianes, dioxanes, and (thio)morpholines (Kenis et al., 2013).
Enolization-Ionization Mechanism Studies : The compound is utilized for its enolization-ionization mechanism, producing the same product as 1-methoxy-1-(2,2,2-trifluoroethoxy)-2-propanone (Fölisch et al., 1988).
Synthesis of Acrylic and Methacrylic Acids and Polymers : It's used in synthesizing acrylic and methacrylic acids and their polymers, determining their properties and reactivity ratios (Hrabáak et al., 1988).
Facilitating Selective N-7 Methylation of Purines : The compound facilitates selective N-7 methylation of purines, a regiospecific method applicable to diverse substrates (Lebraud et al., 2013).
Improvement in Planar Perovskite Solar Cells : Incorporating 2,2,2-trifluoroethanol in the electron transport layer enhances power conversion efficiency and suppresses hysteresis in planar perovskite solar cells (Luan et al., 2019).
Contribution to Green Chemicals in Diesel Pool : Its ethoxylation process could contribute green chemicals to the diesel pool, presenting a pathway for the synthesis of high boiling solvents (Radhakrishnan et al., 2012).
Building Block for Trifluoromethyl-Substituted Compounds : It serves as a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines (Sommer et al., 2017).
Reaction with Organo-Magnesium and Organo-Zinc Compounds : The compound reacts with organomagnesium and organozinc compounds to produce ethoxy group substitution products and 1,2-addition to the carbonyl group (Gorbunova et al., 1993).
Studying Thermal Decomposition on Al2O3 Surface : Its adsorption and thermal decomposition on an Al2O3 surface is used to study the reaction mechanism (Vaynberg & Ng, 2005).
Safety And Hazards
1-Ethoxy-2,2,2-trifluoroethanol is a flammable liquid and vapor. It is toxic if swallowed or inhaled and can cause serious eye damage .
Relevant Papers Several papers related to 1-Ethoxy-2,2,2-trifluoroethanol and its derivatives are available . These papers could provide more detailed information on the synthesis, properties, and applications of this compound.
properties
IUPAC Name |
1-ethoxy-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJPQNHFFMLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870536 | |
Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2,2,2-trifluoroethanol | |
CAS RN |
433-27-2 | |
Record name | Trifluoroacetaldehyde ethyl hemiacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroacetaldehyde ethyl hemiacetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2,2,2-trifluoroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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